Natrium-Mercaptopyruvat

Übersicht

Beschreibung

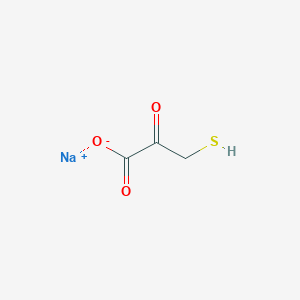

Sodium mercaptopyruvate is a chemical compound with the molecular formula C₃H₃NaO₃S. It is the sodium salt of mercaptopyruvic acid and is known for its role in various biochemical processes. This compound is particularly significant in the study of sulfur metabolism and has applications in both research and industry.

Wissenschaftliche Forschungsanwendungen

Sodium mercaptopyruvate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of sulfur-containing compounds and as a precursor in various chemical reactions.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Wirkmechanismus

Target of Action

Sodium mercaptopyruvate primarily targets the enzyme 3-Mercaptopyruvate Sulfurtransferase (3-MST) . This enzyme plays a crucial role in producing hydrogen sulfide, a gasotransmitter involved in various physiological processes . Sodium mercaptopyruvate is also a substrate for several other enzymes, including L-lactate dehydrogenase A chain, Aspartate aminotransferase (mitochondrial and cytoplasmic), L-lactate dehydrogenase C chain, L-lactate dehydrogenase A-like 6A, L-lactate dehydrogenase B chain, and L-lactate dehydrogenase A-like 6B .

Mode of Action

Sodium mercaptopyruvate interacts with its target enzyme, 3-MST, to mediate the reaction of 3-mercaptopyruvate with dihydrolipoic acid and thioredoxin, resulting in the production of hydrogen sulfide . This interaction is crucial for maintaining cellular redox status .

Biochemical Pathways

Sodium mercaptopyruvate is involved in the mercaptopyruvate pathway , where it serves as an intermediate . In this pathway, cysteine or aspartate transaminase catalyzes the transamination from cysteine to 3-mercaptopyruvate. Then, 3-MST catalyzes the transsulfuration from 3-mercaptopyruvate to pyruvate . This process contributes to the production of hydrogen sulfide, which is known to alleviate a variety of illnesses such as cancer, heart disease, and neurological conditions .

Result of Action

The primary result of Sodium mercaptopyruvate’s action is the production of hydrogen sulfide . This gasotransmitter has been implicated in a wide range of physiological processes, including inflammation and neurotransmission . Additionally, Sodium mercaptopyruvate has been shown to inhibit cyclase activity in liver cells, thereby inhibiting the production of prostaglandins, which are important inflammatory mediators .

Biochemische Analyse

Biochemical Properties

Sodium mercaptopyruvate interacts with several enzymes and biomolecules. It is a substrate for enzymes such as L-lactate dehydrogenase A chain, 3-mercaptopyruvate sulfurtransferase, Aspartate aminotransferase (mitochondrial), L-lactate dehydrogenase C chain, L-lactate dehydrogenase A-like 6A, Aspartate aminotransferase (cytoplasmic), L-lactate dehydrogenase B chain and L-lactate dehydrogenase A-like 6B . These interactions play a crucial role in various biochemical reactions.

Cellular Effects

Sodium mercaptopyruvate has significant effects on various types of cells and cellular processes. For instance, it has been found to influence the migration of vascular endothelial cells under hypoxic conditions . It also plays a role in the production of hydrogen sulfide, a gasotransmitter known to have various effects on cellular function .

Molecular Mechanism

The molecular mechanism of Sodium mercaptopyruvate involves its conversion to pyruvate through the action of mercaptopyruvate sulfurtransferase . This process contributes to maintaining the cellular redox status . It also involves the production of hydrogen sulfide, which has various effects at the molecular level .

Dosage Effects in Animal Models

The effects of Sodium mercaptopyruvate can vary with different dosages in animal models. Specific information on threshold effects, as well as toxic or adverse effects at high doses, is currently limited .

Metabolic Pathways

Sodium mercaptopyruvate is involved in the mercaptopyruvate pathway, an important catabolic pathway of cysteine . It interacts with enzymes such as cysteine or aspartate transaminase and mercaptopyruvate sulfurtransferase .

Subcellular Localization

Sodium mercaptopyruvate is localized in both mitochondria and the cytoplasm . Specific information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium mercaptopyruvate can be synthesized through the reaction of 3-bromopyruvic acid with sodium hydrosulfide. The reaction typically involves the following steps:

- Dissolution of 3-bromopyruvic acid in an appropriate solvent.

- Addition of sodium hydrosulfide to the solution.

- Stirring the mixture under controlled temperature conditions to facilitate the reaction.

- Isolation and purification of the product through crystallization or other suitable methods .

Industrial Production Methods: In industrial settings, the production of sodium mercaptopyruvate may involve large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process may include additional steps such as filtration, drying, and packaging to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions: Sodium mercaptopyruvate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides or other sulfur-containing compounds.

Reduction: It can be reduced to form thiols or other reduced sulfur species.

Substitution: It can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, iodine, and other oxidizing agents can be used to oxidize sodium mercaptopyruvate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents can be used for reduction reactions.

Major Products:

Oxidation Products: Disulfides, sulfonic acids, and other oxidized sulfur compounds.

Reduction Products: Thiols and other reduced sulfur species.

Substitution Products: Various substituted mercaptopyruvate derivatives.

Vergleich Mit ähnlichen Verbindungen

- Cysteine

- Glutathione

- Sodium thiosulfate

Biologische Aktivität

Sodium mercaptopyruvate, a derivative of mercaptopyruvic acid, plays a significant role in various biological processes, particularly through its involvement in sulfur metabolism. This compound is primarily recognized for its function as a substrate for the enzyme mercaptopyruvate sulfurtransferase (MST) , which catalyzes the production of hydrogen sulfide (H₂S), a crucial signaling molecule in biological systems. This article will explore the biological activity of sodium mercaptopyruvate, focusing on its enzymatic interactions, physiological roles, and potential therapeutic applications.

Sodium mercaptopyruvate acts as a substrate for MST, which is responsible for transferring sulfur from mercaptopyruvate to thiol acceptors. The reaction can be summarized as follows:

This process not only generates H₂S but also contributes to the regulation of redox homeostasis and cellular signaling pathways .

Physiological Roles

- Hydrogen Sulfide Production : H₂S is known for its vasodilatory effects and cytoprotective properties. It plays a role in:

- Detoxification Pathways : Sodium mercaptopyruvate is involved in detoxifying cyanide through the formation of thiocyanate, which is significantly less toxic . This pathway is critical in scenarios of cyanide poisoning, where sodium mercaptopyruvate can enhance MST activity to facilitate detoxification.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of sodium mercaptopyruvate:

- Enzymatic Activity : MST exhibits varying activity levels across different species, with human MST showing significant efficiency in catalyzing reactions involving sodium mercaptopyruvate. Comparative studies indicate that animal models such as rabbits and certain mouse strains are suitable for translational research due to their similar MST activity profiles to humans .

- Protein Persulfidation : Sodium mercaptopyruvate facilitates protein persulfidation via MST, which is essential for various cellular functions including stress response and adaptation . Research has identified numerous target proteins that undergo persulfidation, emphasizing the broad impact of this mechanism on cellular physiology.

Case Studies

- Cyanide Antidote Research : A study explored the efficacy of sodium mercaptopyruvate as part of a preclinical antidote for cyanide poisoning (sulfanegen). Results indicated that treatment with sulfanegen enhanced MST activity and improved survival rates in animal models exposed to lethal doses of cyanide .

- Neuroprotection in Alzheimer's Disease : Another study demonstrated that sulfanegen administration not only stimulated MST activity but also ameliorated oxidative stress and pathological features associated with Alzheimer's disease in vivo . This suggests potential therapeutic applications for sodium mercaptopyruvate derivatives in neurodegenerative conditions.

Data Tables

Eigenschaften

IUPAC Name |

sodium;2-oxo-3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3S.Na/c4-2(1-7)3(5)6;/h7H,1H2,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CODUSAVZTZYYDD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(=O)[O-])S.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2464-23-5 (Parent) | |

| Record name | Sodium mercaptopyruvate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010255671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20145265 | |

| Record name | Sodium 3-mercaptopyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

white, free-flowing powder | |

| Record name | Sodium 3-mercapto-oxopropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/478/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in water at 200 g/l at 20oC, white petrolatum at <100 g/kg at 20oC | |

| Record name | Sodium 3-mercapto-oxopropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/478/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10255-67-1 | |

| Record name | Sodium mercaptopyruvate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010255671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 3-mercaptopyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 3-mercaptopyruvate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM MERCAPTOPYRUVATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1734XUO14Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the synthesis of sodium 3-mercaptopyruvate?

A1: The provided research article focuses specifically on the synthesis of sodium 3-mercaptopyruvate []. While the abstract doesn't provide details on the synthesis procedure, the title suggests the paper likely delves into the chemical methods and pathways used to produce this compound. Further information on the specific reagents, reaction conditions, and yields would be found within the full text of the publication.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.